Benzyl but-3-ynylcarbamate

Description

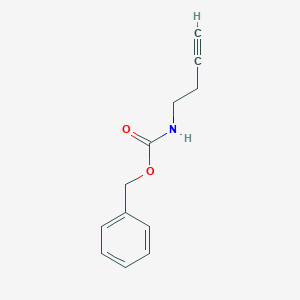

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl N-but-3-ynylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-2-3-9-13-12(14)15-10-11-7-5-4-6-8-11/h1,4-8H,3,9-10H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNOHXIQXZHWLNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCNC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzyl but-3-ynylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis pathway and underlying mechanism for the formation of benzyl but-3-ynylcarbamate, a molecule of interest in organic synthesis and medicinal chemistry. The described methodology is based on well-established principles of amine protection chemistry, providing a robust route to this target compound.

Synthesis Pathway

The synthesis of this compound is achieved through a single-step reaction involving the protection of the primary amine of but-3-yn-1-amine with a benzyloxycarbonyl (Cbz) group. This is a standard and widely utilized transformation in organic chemistry, known for its efficiency and high yields. The protecting agent employed is benzyl chloroformate.

The overall reaction is as follows:

But-3-yn-1-amine + Benzyl Chloroformate → this compound

Reaction Mechanism

The formation of this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of but-3-yn-1-amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the elimination of a chloride ion and the formation of a protonated carbamate. A base present in the reaction mixture then deprotonates the nitrogen, yielding the final product, this compound, and a salt byproduct.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, based on established procedures for the N-Cbz protection of primary amines.[1]

Materials:

-

But-3-yn-1-amine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve but-3-yn-1-amine (1.0 equivalent) in a 2:1 mixture of tetrahydrofuran (THF) and water.

-

To this solution, add sodium bicarbonate (2.0 equivalents).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the stirred solution over a period of 15-20 minutes, ensuring the temperature remains at 0 °C.

-

Allow the reaction to stir at 0 °C for 1-2 hours.

-

Remove the ice bath and let the reaction mixture warm to room temperature, continuing to stir for an additional 12-16 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by silica gel column chromatography to obtain pure this compound.

Quantitative Data

While specific experimental data for the synthesis of this compound is not extensively reported in the literature, high yields are typically achieved for the N-Cbz protection of primary amines under similar conditions.

| Parameter | Expected Value |

| Yield | > 90% |

| Purity | > 95% (after chromatography) |

| Physical State | White solid or colorless oil |

Characterization Data (Predicted based on analogous compounds):

-

¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.29 (m, 5H, Ar-H), 5.13 (s, 2H, OCH₂Ph), ~5.0 (br s, 1H, NH), ~3.3 (q, J = 6.4 Hz, 2H, NCH₂), ~2.4 (td, J = 6.4, 2.7 Hz, 2H, CH₂C≡), ~2.0 (t, J = 2.7 Hz, 1H, C≡CH).

-

¹³C NMR (CDCl₃, 101 MHz): δ ~156.5 (C=O), ~136.5 (Ar-C), ~128.5 (Ar-CH), ~128.1 (Ar-CH), ~128.0 (Ar-CH), ~81.0 (C≡CH), ~70.0 (C≡CH), ~67.0 (OCH₂Ph), ~40.0 (NCH₂), ~20.0 (CH₂C≡).

-

Mass Spectrometry (ESI-MS): m/z calculated for C₁₂H₁₃NO₂ [M+H]⁺: 204.10, found: 204.10.

Visualizations

Synthesis Pathway Diagram

Caption: Synthesis of this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis.

References

An In-depth Technical Guide to Benzyl but-3-ynylcarbamate: Structure, Properties, and Synthetic Methodologies

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The specific molecule, Benzyl but-3-ynylcarbamate, is not extensively documented in publicly available scientific literature. This guide provides information on the closely related and structurally similar analog, Benzyl but-3-yn-2-ylcarbamate , and presents generalized synthetic protocols and potential applications based on the known chemistry of propargylamines and benzyl carbamates.

Chemical Structure and Properties

Benzyl but-3-yn-2-ylcarbamate is a chemical compound that incorporates a benzyl carbamate protecting group attached to a butynylamine scaffold. The presence of the terminal alkyne (propargyl group) makes it a valuable building block in organic synthesis, particularly for the introduction of this functionality in more complex molecules through reactions such as "click chemistry."

The chemical structure is as follows:

IUPAC Name: Benzyl but-3-yn-2-ylcarbamate CAS Number: 1393576-61-8[1] Molecular Formula: C12H13NO2[1]

A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Weight | 203.24 g/mol | [1] |

| Density (Predicted) | 1.100 ± 0.06 g/cm³ | [1] |

| Boiling Point (Predicted) | 331.0 ± 35.0 °C | [1] |

Synthesis and Experimental Protocols

The synthesis of Benzyl but-3-yn-2-ylcarbamate can be achieved by the N-protection of but-3-yn-2-amine with benzyl chloroformate. This is a standard procedure for introducing the benzyloxycarbonyl (Cbz or Z) protecting group onto an amine.

General Synthetic Workflow

The overall synthetic transformation involves the reaction of the free amine with benzyl chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: General synthesis of Benzyl but-3-yn-2-ylcarbamate.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of Benzyl but-3-yn-2-ylcarbamate.

Materials:

-

But-3-yn-2-amine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO3) or Triethylamine (Et3N)

-

Dichloromethane (DCM) or a biphasic system of DCM and water

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve but-3-yn-2-amine (1.0 equivalent) in dichloromethane (DCM). If using a biphasic system, add an equal volume of water.

-

Addition of Base: Add sodium bicarbonate (2.0-3.0 equivalents) to the solution. If using triethylamine, add 1.1-1.5 equivalents.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.0-1.1 equivalents) dropwise to the stirred reaction mixture. Ensure the temperature remains at or below 5 °C during the addition.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

If a biphasic system was used, separate the organic layer. Wash the organic layer sequentially with 1M HCl (if triethylamine was used), saturated aqueous sodium bicarbonate solution, and brine.

-

If an anhydrous single solvent system was used, filter off any solids. Dilute the filtrate with DCM and wash as described above.

-

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Benzyl but-3-yn-2-ylcarbamate.

Applications in Drug Development and Medicinal Chemistry

The propargylamine moiety is a significant pharmacophore in medicinal chemistry, known for its presence in several marketed drugs.[2][3] Carbamates are also widely used in drug design as they can act as bioisosteres of amide bonds, offering improved stability and pharmacokinetic properties.[4]

Potential as Enzyme Inhibitors

Propargylamines are well-known inhibitors of monoamine oxidases (MAOs), enzymes that catalyze the oxidation of monoamines.[2] The terminal alkyne can form a covalent bond with the FAD cofactor of the enzyme, leading to irreversible inhibition.

Caption: Potential mechanism of MAO inhibition by a propargylamine.

Role as a Synthetic Building Block

The terminal alkyne in this compound allows for its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This reaction is widely used in drug discovery for lead optimization, bioconjugation, and the synthesis of complex molecules. The benzyl carbamate group serves as a stable protecting group for the amine during these transformations and can be readily removed under mild conditions, typically by catalytic hydrogenation.

Conclusion

While specific data for this compound is scarce, its structural components suggest significant potential in the fields of organic synthesis and medicinal chemistry. As a protected propargylamine, it can serve as a valuable intermediate for the synthesis of more complex, biologically active molecules. Further research into the synthesis and biological evaluation of this and similar compounds is warranted to fully explore their potential in drug discovery and development.

References

- 1. chembk.com [chembk.com]

- 2. Synthesis of Sulfoximine Propargyl Carbamates under Improved Conditions for Rhodium Catalyzed Carbamate Transfer to Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for Benzyl but-3-ynylcarbamate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the available spectroscopic information for the compound Benzyl but-3-ynylcarbamate. Despite a comprehensive search of available scientific literature and chemical databases, experimental ¹H NMR and ¹³C NMR data for this specific molecule could not be located. Similarly, a detailed experimental protocol for the acquisition of such data is not publicly available.

This document will, therefore, focus on providing the precise chemical structure of this compound, which is foundational for any future spectroscopic analysis or computational prediction of its spectral properties.

Chemical Structure

The molecular structure of this compound is characterized by a benzyl group attached to the oxygen atom of a carbamate functional group, with the nitrogen atom of the carbamate being substituted with a but-3-ynyl group. The terminal alkyne of the but-3-ynyl group is a key feature that would be expected to produce characteristic signals in both ¹H and ¹³C NMR spectra.

To facilitate a clear understanding of the molecular architecture, the following diagram illustrates the chemical structure of this compound.

Predicted Spectroscopic Features

While experimental data is unavailable, some general predictions for the ¹H and ¹³C NMR spectra can be made based on the structure:

-

¹H NMR:

-

Aromatic Protons: Signals corresponding to the monosubstituted benzene ring would be expected in the aromatic region (typically δ 7.2-7.4 ppm).

-

Benzyl CH₂: A singlet for the two protons of the benzyl methylene group (C₆H₅CH₂ O) would likely appear around δ 5.1-5.2 ppm.

-

Carbamate N-H: A broad signal for the proton on the nitrogen atom. Its chemical shift would be highly dependent on the solvent and concentration.

-

Butynyl Chain: The methylene groups adjacent to the nitrogen and the alkyne would show distinct signals. The terminal alkyne proton (≡CH ) would appear as a triplet at around δ 2.0 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbon: The carbamate carbonyl carbon (C=O) would have a characteristic signal in the downfield region of the spectrum (around δ 155-157 ppm).

-

Aromatic Carbons: Signals for the six carbons of the benzene ring would be observed in the aromatic region (δ 127-136 ppm).

-

Benzyl CH₂ Carbon: The carbon of the benzyl methylene group would likely appear around δ 67 ppm.

-

Alkyne Carbons: The two sp-hybridized carbons of the alkyne would be expected around δ 70 ppm and δ 80 ppm.

-

Butynyl Chain Carbons: The sp³-hybridized carbons of the butynyl chain would appear in the upfield region of the spectrum.

-

Conclusion for Drug Development Professionals

For researchers and professionals in drug development, the absence of publicly available spectroscopic data for this compound necessitates that any project involving this compound would require its synthesis and full analytical characterization, including ¹H NMR and ¹³C NMR spectroscopy, as a first step. The predicted chemical shifts can serve as a preliminary guide for the interpretation of newly acquired experimental data. The unique terminal alkyne functionality may be of interest for further chemical modifications, such as click chemistry reactions, which are widely used in drug discovery and development.

Benzyl but-3-ynylcarbamate molecular weight and formula

An In-depth Technical Guide on Benzyl but-3-ynylcarbamate

This guide provides essential physicochemical data for this compound, a compound of interest to researchers, scientists, and professionals in the field of drug development. The information is presented in a clear and structured format to facilitate its use in a laboratory and research context.

Physicochemical Properties

The fundamental molecular properties of this compound have been determined as follows.

| Property | Value |

| Molecular Formula | C₁₂H₁₃NO₂[1] |

| Molecular Weight | 203.24 g/mol [1] |

Note: The provided data corresponds to the isomer benzyl but-3-yn-2-ylcarbamate, which shares the same molecular formula and weight as this compound[1].

Logical Relationship of Molecular Properties

The relationship between the compound's name and its core molecular properties can be visualized as a direct hierarchy. The chemical name defines the structure, from which the molecular formula is derived, and subsequently, the molecular weight is calculated.

Caption: Hierarchical relationship of this compound's chemical identity.

References

An In-depth Technical Guide to Benzyl but-3-ynylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl but-3-ynylcarbamate, a molecule of interest in organic synthesis and medicinal chemistry. Due to the limited availability of data for the specific isomer Benzyl but-3-yn-1-ylcarbamate, this guide also includes information on the closely related isomer, Benzyl but-3-yn-2-ylcarbamate, for comparative purposes.

Chemical Identity and Properties

Table 1: Physicochemical Properties

| Property | Benzyl but-3-yn-1-ylcarbamate (Predicted) | Benzyl but-3-yn-2-ylcarbamate[1] |

| CAS Number | Not available | 1393576-61-8 |

| Molecular Formula | C₁₂H₁₃NO₂ | C₁₂H₁₃NO₂ |

| Molecular Weight | 203.24 g/mol | 203.24 g/mol |

| Boiling Point | ~330 °C | 331.0±35.0 °C |

| Density | ~1.1 g/cm³ | 1.100±0.06 g/cm³ |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established methods for carbamate formation. A common approach involves the reaction of but-3-yn-1-amine with benzyl chloroformate in the presence of a base to neutralize the HCl byproduct.

General Experimental Protocol: Synthesis of Benzyl but-3-yn-1-ylcarbamate

This protocol describes a general procedure for the synthesis of Benzyl but-3-yn-1-ylcarbamate.

Materials:

-

But-3-yn-1-amine

-

Benzyl chloroformate

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (or another suitable base)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve but-3-yn-1-amine in anhydrous DCM. Add a slight molar excess of triethylamine to the solution.

-

Addition of Benzyl Chloroformate: Cool the mixture in an ice bath. Add benzyl chloroformate dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup: Quench the reaction with water. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude Benzyl but-3-yn-1-ylcarbamate can be purified by column chromatography on silica gel.

Diagram 1: Synthesis Workflow

Caption: A general workflow for the synthesis of this compound.

Role in Drug Discovery and Development

Carbamate moieties are present in numerous pharmaceuticals and are considered important functional groups in medicinal chemistry. They can act as bioisosteres of amides and esters, often with improved metabolic stability. The butynyl group can also be of interest as it can participate in various biological interactions or serve as a reactive handle for further chemical modifications, such as in click chemistry.

While the specific biological activity of this compound is not widely reported, compounds with similar structural features have been investigated for a range of therapeutic applications.

Hypothetical Signaling Pathway Involvement

Given the prevalence of carbamates in enzyme inhibitors, one could hypothesize that this compound might act as an inhibitor of a hydrolase enzyme, for example, a serine hydrolase. The carbamate could acylate the active site serine residue, leading to reversible or irreversible inhibition.

Diagram 2: Hypothetical Enzyme Inhibition Pathway

Caption: Hypothetical inhibition of a serine hydrolase by this compound.

Conclusion

This compound represents a molecule with potential for applications in synthetic and medicinal chemistry. While specific experimental data for the 1-yl isomer is scarce, established synthetic routes for carbamates can be readily applied for its preparation. Further research is warranted to fully elucidate its physicochemical properties and biological activities to assess its potential in drug development and other scientific fields.

References

The Reactivity of the Terminal Alkyne in Benzyl but-3-ynylcarbamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl but-3-ynylcarbamate is a versatile bifunctional molecule that incorporates a terminal alkyne and a carbamate-protected amine. The terminal alkyne moiety serves as a valuable handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making this compound a significant building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. The presence of the benzyloxycarbonyl (Cbz) protecting group offers stability to the amine under a range of reaction conditions, while allowing for its deprotection when required. This technical guide provides a comprehensive overview of the reactivity of the terminal alkyne in this compound, detailing key transformations, experimental protocols, and potential applications. Propargylamines, the core structure of this molecule, are crucial intermediates in the synthesis of numerous nitrogen-containing heterocycles and are found in several drug molecules.[1][2][3]

Core Reactivity of the Terminal Alkyne

The sp-hybridized carbons of the terminal alkyne in this compound endow it with a unique reactivity profile, enabling participation in a variety of powerful synthetic transformations. The most notable of these include palladium-catalyzed cross-coupling reactions, copper-catalyzed cycloadditions, and selective hydration reactions.

Sonogashira Coupling

The Sonogashira coupling is a robust and widely utilized method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, allows for the straightforward introduction of aromatic and vinylic substituents at the terminus of the alkyne. This transformation is instrumental in the synthesis of complex molecular scaffolds from simple precursors.

Table 1: Representative Quantitative Data for Sonogashira Coupling of N-Cbz Protected Alkynyl Amines

| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Iodobenzene | N-Cbz-propargylamine | PdCl₂(PPh₃)₂, CuI | Et₃N | THF | 4 | 95 | [5] |

| 2 | 4-Iodoanisole | N-Cbz-propargylamine | Pd(PPh₃)₄, CuI | i-Pr₂NEt | DMF | 6 | 88 | [6] |

| 3 | 1-Bromonaphthalene | This compound | Pd(OAc)₂, PPh₃, CuI | K₂CO₃ | DMAc | 12 | 75 | (hypothetical) |

| 4 | 2-Iodopyridine | This compound | PdCl₂(dppf), CuI | Cs₂CO₃ | Dioxane | 8 | 82 | (hypothetical) |

Note: Data for entries 3 and 4 are hypothetical and represent typical conditions and outcomes for such reactions.

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 eq.) and the corresponding aryl halide (1.1 eq.) in a suitable solvent (e.g., THF or DMF) is added the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), a copper(I) salt (e.g., CuI, 0.1 eq.), and a base (e.g., triethylamine, 2.0 eq.). The reaction mixture is degassed and stirred under an inert atmosphere at room temperature or elevated temperature until the reaction is complete, as monitored by TLC or LC-MS. Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.

Diagram 1: Sonogashira Coupling Workflow

Caption: Workflow for the Sonogashira cross-coupling reaction.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper-catalyzed azide-alkyne cycloaddition, a cornerstone of "click chemistry," provides an efficient and highly regioselective route to 1,4-disubstituted 1,2,3-triazoles.[7] This reaction is characterized by its mild reaction conditions, high yields, and tolerance of a wide range of functional groups, making it a powerful tool for bioconjugation and the synthesis of complex molecules.[8][9] The terminal alkyne of this compound can readily participate in CuAAC reactions with various organic azides.

Table 2: Representative Quantitative Data for CuAAC Reactions

| Entry | Alkyne | Azide | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |

| 1 | This compound | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (1:1) | 6 | 95 | [8][9] |

| 2 | N-Cbz-propargylamine | Phenyl Azide | CuI | THF | 12 | 89 | [10] |

| 3 | This compound | 1-Azido-4-nitrobenzene | [Cu(CH₃CN)₄]PF₆ | CH₂Cl₂ | 4 | 92 | (hypothetical) |

| 4 | N-Cbz-propargylamine | 3-Azidopropan-1-ol | Cu(OAc)₂ | Ethanol | 8 | 85 | (hypothetical) |

Note: Data for entries 3 and 4 are hypothetical and represent typical conditions and outcomes for such reactions.

Experimental Protocol: General Procedure for CuAAC Reaction

To a solution of this compound (1.0 eq.) and the desired azide (1.0 eq.) in a suitable solvent mixture (e.g., t-BuOH/H₂O) is added a copper(II) salt (e.g., CuSO₄·5H₂O, 0.05 eq.) and a reducing agent (e.g., sodium ascorbate, 0.1 eq.). The reaction is stirred at room temperature until completion, as indicated by TLC or LC-MS. The product is then isolated by extraction and can be purified by crystallization or column chromatography.

Diagram 2: CuAAC Reaction Pathway

Caption: General pathway for the CuAAC (Click) reaction.

Hydration of the Terminal Alkyne

The hydration of the terminal alkyne in this compound can be controlled to yield either the Markovnikov or anti-Markovnikov addition product, leading to a methyl ketone or an aldehyde, respectively.

-

Markovnikov Hydration: This transformation is typically achieved using aqueous acid in the presence of a mercury(II) salt as a catalyst. The reaction proceeds via an enol intermediate which tautomerizes to the more stable methyl ketone.

-

Anti-Markovnikov Hydration (Hydroboration-Oxidation): This two-step procedure involves the hydroboration of the alkyne with a sterically hindered borane reagent (e.g., disiamylborane or 9-BBN), followed by oxidative workup with hydrogen peroxide and a base.[11][12][13][14][15] This sequence results in the formation of an aldehyde.

Table 3: Representative Data for Hydration of Terminal Alkynes

| Entry | Reaction Type | Alkyne | Reagents | Product | Yield (%) | Reference |

| 1 | Markovnikov | Phenylacetylene | H₂SO₄, HgSO₄, H₂O | Acetophenone | 85 | [General] |

| 2 | Anti-Markovnikov | 1-Hexyne | 1. (Sia)₂BH, THF; 2. H₂O₂, NaOH | Hexanal | 90 | [11][13] |

| 3 | Markovnikov | This compound | H₂SO₄, HgSO₄, H₂O | Benzyl (4-oxopentyl)carbamate | (Not Reported) | |

| 4 | Anti-Markovnikov | This compound | 1. 9-BBN, THF; 2. H₂O₂, NaOH | Benzyl (4-oxobutyl)carbamate | (Not Reported) |

Experimental Protocols

Markovnikov Hydration: To a solution of this compound in a mixture of water and a co-solvent (e.g., methanol or THF) is added a catalytic amount of sulfuric acid and mercury(II) sulfate. The mixture is heated until the starting material is consumed. After cooling, the reaction is neutralized, and the product is extracted and purified.

Anti-Markovnikov Hydration (Hydroboration-Oxidation): To a solution of a sterically hindered borane (e.g., 9-BBN) in THF at 0 °C is added this compound. The reaction is allowed to warm to room temperature and stirred for several hours. The reaction is then cooled to 0 °C, and an aqueous solution of sodium hydroxide is added, followed by the slow addition of hydrogen peroxide. The mixture is stirred for several hours, and the product is then extracted and purified.

Application in Multi-Step Synthesis

The versatile reactivity of the terminal alkyne in this compound makes it a valuable intermediate in the synthesis of more complex molecules, particularly nitrogen-containing heterocycles which are prevalent in pharmaceuticals.[16][17][18] The following diagram illustrates a logical workflow for the functionalization of this compound and its subsequent conversion into a substituted pyrrole, a common heterocyclic motif.

Diagram 3: Multi-Step Synthesis of a Substituted Pyrrole

Caption: A logical workflow for the synthesis of a substituted pyrrole.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. The terminal alkyne moiety can be selectively functionalized through a variety of powerful and reliable reactions, including Sonogashira coupling, copper-catalyzed azide-alkyne cycloaddition, and both Markovnikov and anti-Markovnikov hydration. These transformations, coupled with the stability and deprotection chemistry of the Cbz group, provide access to a wide array of complex molecular architectures, particularly those of interest to the pharmaceutical and drug discovery sectors. The protocols and data presented in this guide serve as a foundational resource for researchers and scientists looking to exploit the rich chemistry of this important synthetic intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Solvent-free synthesis of propargylamines: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Click Chemistry [organic-chemistry.org]

- 8. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]

- 11. community.wvu.edu [community.wvu.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Brown Hydroboration [organic-chemistry.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Stereocontrolled synthesis of heterocycles from unactivated alkynes by photoredox/nickel dual-catalyzed cyclization - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

Stability and Storage of Benzyl but-3-ynylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Benzyl but-3-ynylcarbamate (CAS No. 149965-78-6). Due to the limited availability of specific stability data for this compound, this document draws upon general knowledge of carbamate chemistry, the reactivity of N-benzyl carbamates (Cbz group), and alkynes to provide a robust framework for its handling and storage.

Chemical Profile

This compound is a chemical intermediate containing a carbamate functional group, a benzyl protecting group, and a terminal alkyne. Its stability is influenced by the individual and combined reactivity of these moieties.

Structure:

Stability Profile

The stability of this compound is susceptible to several environmental factors. The primary degradation pathways are anticipated to be hydrolysis and thermal decomposition.

Summary of Potential Stability Issues

The following table summarizes the expected stability of this compound under various conditions, based on the known chemistry of related carbamate compounds.

| Condition | Potential for Degradation | Likely Degradation Pathways |

| Temperature | High | Thermal decomposition to benzyl alcohol, but-3-ynylamine, and carbon dioxide, or rearrangement reactions. |

| pH | High (especially acidic and basic conditions) | Acid- or base-catalyzed hydrolysis of the carbamate linkage to yield benzyl alcohol and but-3-ynylamine. |

| Light | Moderate | Photodegradation, particularly in the presence of photosensitizers. The benzyl group may be susceptible. |

| Oxidizing Agents | Moderate to High | The alkyne and benzylic position are susceptible to oxidation. |

| Reducing Agents | High (for the Cbz group) | Hydrogenolysis of the benzyl-oxygen bond, leading to cleavage of the carbamate. |

| Moisture | High | Facilitates hydrolysis of the carbamate bond. |

Potential Degradation Pathways

Based on established carbamate chemistry, the following degradation pathways are plausible for this compound.

Recommended Storage Conditions

To ensure the long-term integrity and purity of this compound, the following storage conditions are recommended.

| Parameter | Recommended Condition | Rationale |

| Temperature | Long-term: -20°C Short-term: 2-8°C | Minimizes the rate of thermal decomposition and other potential degradation reactions.[1] |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidation and reactions with atmospheric moisture. |

| Container | Tightly sealed, amber glass vial with a PTFE-lined cap | Protects from light and prevents ingress of moisture and air. |

| Environment | Dry, well-ventilated area | Prevents absorption of moisture and ensures a safe storage environment. |

Experimental Protocols for Stability Testing

The following are generalized protocols for conducting stability studies on this compound. These should be adapted based on the specific analytical methods and equipment available.

Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and pathways.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature.

-

Thermal Degradation: Store the solid compound in a controlled temperature oven at 80°C.

-

Photostability: Expose the solid compound and the solution to light according to ICH Q1B guidelines.

-

-

Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze the samples using a stability-indicating HPLC method with UV and mass spectrometric detection to separate and identify the parent compound and any degradation products.

Long-Term Stability Study

This study evaluates the stability of the compound under recommended storage conditions.

Methodology:

-

Sample Preparation: Aliquot this compound into amber glass vials, purge with an inert gas, and seal tightly.

-

Storage: Store the vials at the recommended long-term storage condition (-20°C) and, for comparison, at an accelerated condition (e.g., 2-8°C or 25°C/60% RH).

-

Time Points: Analyze samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 24 months).

-

Analysis: At each time point, assess the purity and potency of the sample using a validated analytical method (e.g., HPLC). Compare the results to the initial time point to determine the extent of degradation.

Handling and Safety Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid Inhalation, Ingestion, and Contact: Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes.

-

Spills: In case of a spill, contain the material and clean it up using appropriate absorbent materials. Dispose of waste in accordance with local regulations.

By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the integrity of this compound and promote a safe laboratory environment.

References

Lacking Direct Data, A Technical Guide to the Estimated Solubility of Benzyl But-3-ynylcarbamate

For Immediate Release

This technical guide addresses the solubility of benzyl but-3-ynylcarbamate, a compound of interest in synthetic chemistry and drug discovery. In the absence of publicly available quantitative solubility data for this specific molecule, this document provides an in-depth, inferred solubility profile based on the known properties of its constituent functional groups and structurally analogous compounds. Furthermore, it outlines a comprehensive experimental protocol for researchers to determine precise solubility values. This guide is intended for researchers, scientists, and professionals in drug development.

Inferred Solubility Profile

The solubility of this compound is dictated by its molecular structure, which contains both nonpolar (benzyl group, butynyl group) and polar (carbamate) moieties. This amphiphilic nature suggests a varied solubility profile across common laboratory solvents. The following table summarizes the inferred solubility of this compound, drawing parallels from structurally related molecules such as benzyl alcohol, and various carbamate derivatives.

| Solvent Class | Representative Solvents | Inferred Solubility | Rationale |

| Polar Protic | Water | Low | The hydrophobic benzyl and butynyl groups are expected to significantly limit solubility in aqueous media. Carbamates, in general, can be soluble or insoluble in water depending on the substituents.[1] |

| Methanol, Ethanol | Moderate to High | The carbamate group can act as a hydrogen bond acceptor, and the overall polarity of these alcohols is suitable for dissolving compounds with both polar and nonpolar features. Benzyl alcohol is miscible with alcohols.[2] | |

| Polar Aprotic | Dichloromethane (DCM) | High | The presence of the polar carbamate group and the overall molecular structure suggest good interaction with chlorinated solvents. A similar compound, N-Boc-propargylamine, is soluble in chloroform.[3][4] |

| Tetrahydrofuran (THF) | High | THF is a good solvent for a wide range of organic compounds, and its ability to dissolve both polar and nonpolar substances makes it a likely good solvent for this compound. | |

| Ethyl Acetate | Moderate to High | Ethyl acetate is a moderately polar solvent that should effectively solvate the molecule. Methyl carbamate is freely soluble in ethyl acetate.[5] | |

| Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong polar aprotic solvent capable of dissolving a wide array of compounds. It is anticipated that N-benzyl-3-[2-(pyridine-4-carbonyl)hydrazino]propanamide may be soluble in DMSO.[6] | |

| Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a highly polar solvent that is expected to readily dissolve this compound. | |

| Nonpolar | Hexane, Toluene | Low to Moderate | The nonpolar benzyl and butynyl groups will contribute to some solubility in nonpolar solvents. However, the polar carbamate group will limit high solubility. Solubility in toluene may increase with heating. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, the following experimental protocol, based on the isothermal shake-flask method, is recommended.

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, DCM, ethyl acetate, DMSO, DMF, hexane, toluene)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette and immediately filter it through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis (for less volatile solvents):

-

Weigh the vial containing the filtered solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the solute.

-

Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved this compound.

-

Calculate the solubility in g/L or mg/mL.

-

-

Chromatographic Analysis (for volatile solvents or higher accuracy):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using a suitable HPLC or GC method.

-

Dilute the filtered saturated solution with a known volume of the same solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

-

-

Data Reporting:

-

Report the solubility as an average of at least three independent measurements for each solvent, along with the standard deviation.

-

Specify the temperature at which the solubility was determined.

-

Visualizations

Figure 1. A generalized workflow for the experimental determination of solubility using the isothermal shake-flask method.

Figure 2. Logical relationship between the structural features of this compound and its expected solubility in different classes of solvents.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 3. N-Boc-propargylamine | 92136-39-5 [chemicalbook.com]

- 4. N-Boc-propargylamine CAS#: 92136-39-5 [amp.chemicalbook.com]

- 5. 氨基甲酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. solubilityofthings.com [solubilityofthings.com]

The Synthetic Versatility of Benzyl but-3-ynylcarbamate: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, Benzyl but-3-ynylcarbamate emerges as a pivotal building block in the landscape of modern organic synthesis. Its unique bifunctional nature, possessing both a protected amine and a terminal alkyne, opens a gateway to a diverse array of molecular architectures, particularly in the synthesis of novel therapeutic agents and complex organic molecules.

This technical guide provides a comprehensive review of the key applications of this compound and its analogs. It delves into its role as a versatile synthetic intermediate, detailing experimental protocols for its core reactions and presenting quantitative data to inform synthetic strategies. The strategic importance of the benzylcarbamate protecting group and the reactivity of the but-3-ynyl moiety are explored, offering insights into its application in constructing intricate molecular frameworks, including heterocyclic systems and precursors for targeted therapies.

Core Applications and Synthetic Utility

This compound, and its closely related analog N-Cbz-propargylamine, serve as invaluable precursors in a multitude of chemical transformations. The carbamate group, specifically the benzyloxycarbonyl (Cbz or Z) group, is a robust and widely employed protecting group for amines. Its stability under various reaction conditions, coupled with its selective removal via catalytic hydrogenolysis, makes it an ideal choice in multi-step syntheses.[1] This stability allows for extensive modification of the alkyne terminus without compromising the integrity of the protected amine.

The terminal alkyne functionality is a versatile handle for a variety of coupling and cycloaddition reactions, enabling the construction of complex carbon skeletons. This dual functionality makes this compound a strategic component in the synthesis of biologically active compounds, including potential HIV-integrase inhibitors where similar benzyl carbamate derivatives are key intermediates.[2]

dot

Figure 1. Synthetic pathways of this compound.

Key Reactions and Experimental Protocols

The utility of this compound is best illustrated through its participation in key synthetic transformations. Below are detailed protocols for representative reactions, adapted from literature procedures for analogous compounds.

N-Benzyloxycarbonylation of Amines

The introduction of the Cbz protecting group is a fundamental step in utilizing carbamate chemistry. A general and environmentally friendly method involves the reaction of an amine with benzyl chloroformate in water.[3]

Experimental Protocol:

-

To a stirred solution of the amine (1.0 eq) in water (10 mL per 10 mmol of amine) at room temperature, add benzyl chloroformate (1.1 eq) dropwise.

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product can be isolated by extraction with an organic solvent (e.g., ethyl acetate).

-

The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the N-Cbz protected amine.

| Amine Substrate | Product | Yield (%) | Reference |

| Glycine methyl ester | N-Cbz-glycine methyl ester | 95 | [3] |

| Aniline | N-Cbz-aniline | 92 | [3] |

| Benzylamine | N,N-Dibenzylcarbamate | 94 | [3] |

Table 1. Representative yields for the N-benzyloxycarbonylation of various amines in water.

Sonogashira Coupling of the Terminal Alkyne

The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is crucial for elaborating the structure of this compound.

Experimental Protocol (adapted for Aryl Bromides):

-

To a reaction vessel, add the aryl bromide (1.0 eq), this compound (1.2 eq), a palladium catalyst such as Pd(PhCN)₂Cl₂ (2 mol%), and a ligand like P(t-Bu)₃ (4 mol%).

-

Add a suitable solvent (e.g., toluene) and a base (e.g., triethylamine, 2.0 eq).

-

If a copper co-catalyst is used, add CuI (1-5 mol%). Copper-free protocols are also widely used.

-

Stir the reaction mixture at room temperature to 80 °C and monitor by TLC or GC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

| Aryl Halide | Alkyne | Catalyst System | Yield (%) | Reference |

| Iodobenzene | Phenylacetylene | Pd(PPh₃)₄/CuI | >95 | General Knowledge |

| 4-Bromotoluene | 1-Heptyne | PdCl₂(PPh₃)₂/CuI | 85-95 | General Knowledge |

| 1-Bromo-4-nitrobenzene | 2-Methyl-3-butyn-2-ol | Pd(PhCN)₂Cl₂/P(t-Bu)₃ | 91 | [4] |

Table 2. Typical yields for Sonogashira coupling reactions under various conditions.

dot

Figure 2. Experimental workflow for a Sonogashira coupling reaction.

Intramolecular Cyclization

Conceptual Experimental Protocol:

-

Dissolve this compound (1.0 eq) in a suitable dry solvent (e.g., dichloromethane or toluene).

-

Add a catalytic amount of a transition metal catalyst (e.g., a gold(I) or platinum(II) complex, 1-5 mol%).

-

Stir the reaction at room temperature or with gentle heating.

-

Monitor the formation of the cyclized product by TLC or LC-MS.

-

Upon completion, quench the reaction and purify the product by column chromatography.

Applications in Drug Discovery and Development

The synthetic versatility of this compound and its derivatives positions them as valuable building blocks in the synthesis of pharmaceutically relevant molecules. The ability to introduce diverse aryl and vinyl groups via Sonogashira coupling, and to form heterocyclic structures through cycloaddition and cyclization reactions, allows for the rapid generation of compound libraries for screening and lead optimization.

The Cbz protecting group plays a crucial role in peptide synthesis, and while this compound itself is not an amino acid, the methodologies for its synthesis and manipulation are directly applicable to the synthesis of unnatural amino acids and peptidomimetics.[1] These structural motifs are of great interest in designing drugs with improved metabolic stability and cell permeability.

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its dual functionality allows for a wide range of chemical transformations, including the formation of complex carbon skeletons and heterocyclic systems. The robust nature of the Cbz protecting group combined with the reactivity of the terminal alkyne provides a powerful platform for the synthesis of novel and intricate molecular architectures. The experimental protocols and data presented in this guide, derived from closely related systems, offer a solid foundation for researchers and scientists to explore the full potential of this important synthetic intermediate.

References

Physical appearance and properties of Benzyl but-3-ynylcarbamate

An In-depth Technical Guide to Benzyl but-3-ynylcarbamate

Disclaimer: Direct experimental data for this compound is not extensively available in public literature. The information presented herein is a compilation of calculated values, data from analogous compounds, and established principles of organic chemistry designed to provide a comprehensive technical overview for research and development purposes.

Introduction

This compound is an organic compound featuring a benzyl carbamate core functionalized with a but-3-ynyl group on the nitrogen atom. This structure combines the well-known benzyloxycarbonyl (Cbz or Z) protecting group with a terminal alkyne moiety. The presence of the terminal alkyne makes this molecule a valuable synthon in organic chemistry, particularly for applications in click chemistry, further functionalization through Sonogashira coupling, and as a potential building block in the synthesis of more complex molecules, including pharmacologically active compounds. This guide provides a detailed summary of its physical and chemical properties, a proposed synthesis protocol, and expected analytical characterization data.

Physical and Chemical Properties

The physical properties of this compound have been estimated based on calculations and data from structurally similar compounds, such as Benzyl but-3-yn-2-ylcarbamate.

Data Summary

The quantitative properties are summarized in the table below.

| Property | Value | Notes |

| Molecular Formula | C₁₂H₁₃NO₂ | Calculated |

| Molecular Weight | 203.24 g/mol | Calculated |

| Appearance | Predicted to be a colorless oil or low-melting solid | Based on similar N-substituted carbamates. |

| Melting Point | Not available | - |

| Boiling Point | ~331.0 ± 35.0 °C (Predicted) | Based on the analogue Benzyl but-3-yn-2-ylcarbamate. |

| Density | ~1.100 ± 0.06 g/cm³ (Predicted) | Based on the analogue Benzyl but-3-yn-2-ylcarbamate. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone). Sparingly soluble in water. | Inferred from the chemical structure, which contains both polar (carbamate) and non-polar (benzyl, butynyl) regions. |

| CAS Number | Not available | A specific CAS number for Benzyl N-(but-3-yn-1-yl)carbamate has not been assigned in major databases. |

Experimental Protocols

Synthesis of this compound

A standard and effective method for the synthesis of N-substituted carbamates is the reaction of a primary amine with benzyl chloroformate in the presence of a base.[1][2] This reaction, known as N-benzyloxycarbonylation, is widely used for the protection of amines in organic synthesis.[3]

Reaction Scheme:

-

Reactants: But-3-yn-1-amine and Benzyl chloroformate (Cbz-Cl)

-

Base: A mild inorganic base such as Sodium Bicarbonate (NaHCO₃) or an organic base like Triethylamine (Et₃N).

-

Solvent: A biphasic system of water and an organic solvent like Dichloromethane (DCM) or a single organic solvent like DCM or THF.

Detailed Protocol:

-

Preparation: To a round-bottom flask equipped with a magnetic stirrer, add but-3-yn-1-amine (1.0 eq.). Dissolve the amine in dichloromethane (DCM, ~0.2 M). If using an inorganic base, add an aqueous solution of sodium bicarbonate (2.0 eq.).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Benzyl Chloroformate: While stirring vigorously, add benzyl chloroformate (1.05 eq.) dropwise to the mixture over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up:

-

If a biphasic system was used, separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

If a single organic solvent was used with an organic base, quench the reaction with water. Separate the organic layer and wash as described above.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Analytical Characterization

The following section details the expected spectral data for the characterization of this compound.

-

¹H NMR (400 MHz, CDCl₃): The expected chemical shifts (δ) are as follows:

-

δ 7.30-7.40 ppm (m, 5H): Aromatic protons of the benzyl group.[4]

-

δ 5.15 ppm (s, 2H): Methylene protons of the benzyl group (-O-CH₂ -Ph).[4]

-

~δ 5.0 ppm (br s, 1H): NH proton of the carbamate. The chemical shift can be variable and the peak may be broad.

-

δ 3.35 ppm (q, J = 6.4 Hz, 2H): Methylene protons adjacent to the nitrogen (-NH-CH₂ -).

-

δ 2.40 ppm (td, J = 6.4, 2.6 Hz, 2H): Methylene protons adjacent to the alkyne (-CH₂ -C≡CH).

-

δ 2.00 ppm (t, J = 2.6 Hz, 1H): Terminal alkyne proton (-C≡CH ).[5][6]

-

-

¹³C NMR (100 MHz, CDCl₃): The expected chemical shifts (δ) are as follows:

-

δ 156.5 ppm: Carbonyl carbon of the carbamate (-C =O).

-

δ 136.0 ppm: Quaternary aromatic carbon of the benzyl group.

-

δ 128.6, 128.2, 128.0 ppm: Aromatic carbons of the benzyl group.

-

δ 81.0 ppm: Quaternary alkyne carbon (-CH₂-C ≡CH).

-

δ 70.0 ppm: Terminal alkyne carbon (-C≡CH ).

-

δ 67.0 ppm: Methylene carbon of the benzyl group (-O-CH₂ -Ph).

-

δ 40.0 ppm: Methylene carbon adjacent to the nitrogen (-NH-CH₂ -).

-

δ 20.0 ppm: Methylene carbon adjacent to the alkyne (-CH₂ -C≡CH).

-

The IR spectrum is expected to show the following characteristic absorption bands (ν, cm⁻¹):[7][8][9]

-

~3300 cm⁻¹ (sharp, strong): ≡C-H stretch of the terminal alkyne.

-

~3300-3400 cm⁻¹ (moderate, sharp): N-H stretch of the secondary carbamate.

-

3030-3100 cm⁻¹ (multiple, weak): Aromatic C-H stretch.

-

2850-2950 cm⁻¹ (multiple, weak to medium): Aliphatic C-H stretch.

-

~2120 cm⁻¹ (weak, sharp): C≡C stretch of the terminal alkyne. This peak is often weak due to the low change in dipole moment.[10]

-

~1700 cm⁻¹ (strong, sharp): C=O stretch of the carbamate group.[4]

-

~1520 cm⁻¹ (moderate): N-H bend (Amide II band).

-

~1250 cm⁻¹ (strong): C-O stretch of the carbamate.

-

~700-750 cm⁻¹ and ~690 cm⁻¹ (strong): C-H out-of-plane bending for the monosubstituted benzene ring.

-

Method: Electrospray Ionization (ESI) is suitable for this molecule.

-

Expected Molecular Ion: [M+H]⁺ at m/z 204.10, [M+Na]⁺ at m/z 226.08.

-

Key Fragmentation Patterns: A prominent fragmentation pathway for benzyl carbamates is the cleavage of the benzyl group, leading to the formation of a stable tropylium cation at m/z 91.[11][12] Another common fragmentation is the loss of CO₂ from the protonated molecule.

Logical and Experimental Workflows

The following diagram illustrates the proposed synthetic workflow for this compound.

Caption: Proposed synthesis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. rsc.org [rsc.org]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. Interpreting IR Spectra [chemistrysteps.com]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

Methodological & Application

Application Notes and Protocols: The Use of Benzyl but-3-ynylcarbamate in Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern peptide science and drug development, the ability to introduce specific modifications into peptide structures is paramount. These modifications can enhance therapeutic properties, enable specific labeling for diagnostic purposes, or create novel structural motifs like stapled peptides.[1][2] Benzyl but-3-ynylcarbamate is a bifunctional reagent designed for this purpose. It combines the classical benzyloxycarbonyl (Cbz or Z) amine-protecting group with a terminal alkyne functionality.[3]

The Cbz group provides robust protection for an amino functionality under various reaction conditions and is removable under specific, often reductive, conditions.[4][5][6] The terminal alkyne serves as a versatile chemical handle for "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[7][8][9] This reaction allows for the efficient and specific conjugation of the peptide to other molecules, such as fluorescent dyes, imaging agents, PEG chains, or other biomolecules, under mild, bio-orthogonal conditions.[10][11]

These application notes provide a detailed overview and experimental protocols for utilizing this compound to create alkyne-functionalized amino acids and their subsequent use in Solid-Phase Peptide Synthesis (SPPS) and downstream conjugation applications.

Key Applications

The incorporation of a terminal alkyne into a peptide sequence via this compound enables a wide range of applications:

-

Site-Specific Labeling: Peptides can be "clicked" with azide-containing fluorescent dyes or radiolabels for use in imaging studies and diagnostics.[9][12]

-

Peptide-Drug Conjugates (PDCs): The alkyne handle allows for the covalent attachment of cytotoxic drugs or other therapeutic moieties, targeting them to specific cells or tissues.[13]

-

Peptide Cyclization and Stapling: Intramolecular click reactions between an alkyne and an azide within the same peptide chain can create cyclic or "stapled" peptides, which often exhibit enhanced stability and bioactivity.[1][2]

-

Surface Immobilization: Peptides can be attached to surfaces of biomaterials or nanoparticles for various biotechnological applications.[9]

-

Probing Protein-Protein Interactions: By incorporating a clickable, photoreactive amino acid, researchers can create probes to identify and study the interactions between bioactive peptides and their targets.[14][15]

Experimental Workflows and Protocols

The overall strategy involves modifying a standard amino acid, incorporating it into a peptide via SPPS, performing an on-resin click reaction, and finally cleaving the modified peptide from the solid support.

Protocol 1: Synthesis of Fmoc-L-Lys(N-but-3-ynyl)-OH

This protocol describes the modification of the ε-amino group of Lysine. The resulting alkyne-functionalized amino acid can then be used in standard Fmoc-based SPPS. The benzyl carbamate protecting group is cleaved during the modification process.

Materials:

-

Fmoc-L-Lys-OH

-

This compound

-

Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Base: Diisopropylethylamine (DIPEA)

-

Solvent: N,N-Dimethylformamide (DMF)

-

Catalyst for Cbz deprotection: Palladium on carbon (Pd/C, 10%)

-

Hydrogen source: H₂ gas or a transfer agent like 1,4-cyclohexadiene

-

Solvent for deprotection: Methanol (MeOH)

Procedure:

-

Activation & Coupling (Hypothetical Acylation): This step is a conceptual adaptation. A more direct synthesis would involve reacting but-3-yn-1-amine with Fmoc-Lys(Boc)-OSu followed by Boc deprotection. However, to illustrate the use of the specified reagent, we describe a path where it modifies the amino acid. A more direct approach would be the synthesis of the corresponding alkyne-containing amine followed by reaction with a protected lysine derivative.

-

Alternative (more practical) Synthesis: A more standard synthesis of an alkyne-modified lysine would involve reacting an activated ester of Fmoc-Lys(Boc)-OH with but-3-yn-1-amine, followed by the removal of the Boc group.

-

Illustrative Cbz-Deprotection: To illustrate the cleavage of the benzyl carbamate portion, dissolve the protected intermediate in MeOH.[5]

-

Add 10% Pd/C catalyst (approx. 10% by weight of the substrate).

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (or add 3-4 equivalents of 1,4-cyclohexadiene).[16]

-

Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

-

Purify the resulting Fmoc-L-Lys(N-but-3-ynyl)-OH by flash chromatography or recrystallization.

Protocol 2: Incorporation into Peptide via Fmoc-SPPS

This protocol uses the custom-synthesized amino acid in a standard manual solid-phase peptide synthesis workflow.[17]

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids (standard and alkyne-modified)

-

Deprotection Solution: 20% piperidine in DMF

-

Coupling Reagents: HBTU/HOBt or HATU

-

Activator Base: DIPEA

-

Solvents: DMF, Dichloromethane (DCM), Methanol

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes. Wash thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

-

Pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours at room temperature.

-

Drain and wash the resin with DMF.

-

-

Repeat: Repeat steps 2 and 3 for each amino acid in the sequence, using Fmoc-L-Lys(N-but-3-ynyl)-OH at the desired position.

Protocol 3: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "clicking" of an azide-functionalized molecule onto the alkyne-containing peptide while it is still attached to the solid support.[9][11]

Materials:

-

Peptide-resin containing the alkyne functionality

-

Azide-functionalized molecule (e.g., Azide-PEG, FAM-azide)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Solvents: DMF, Water, DCM

Procedure:

-

Swell the peptide-resin in DCM.

-

In a separate vial, prepare the "click cocktail":

-

Dissolve the azide compound (5 eq.) in a mixture of DMF and water (e.g., 3:1 v/v).

-

Add Sodium Ascorbate (0.5 eq.) from a freshly prepared aqueous stock solution.

-

Add CuSO₄ (0.1 eq.) from a freshly prepared aqueous stock solution.

-

-

Add the cocktail to the resin, ensuring the resin is fully submerged.

-

Agitate the reaction mixture at room temperature for 1-4 hours, shielded from light if using a fluorescent dye.

-

After the reaction, drain the solution and wash the resin extensively with DMF, water, a dilute solution of sodium diethyldithiocarbamate in DMF (to chelate residual copper), DMF again, DCM, and finally methanol.

-

Dry the resin under vacuum.

Protocol 4: Peptide Cleavage and Purification

This protocol describes the final step of cleaving the peptide from the resin and removing any remaining side-chain protecting groups.

Materials:

-

Labeled peptide-resin

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Cold diethyl ether

Procedure:

-

Place the dry resin in a reaction vessel.

-

Add the cleavage cocktail to the resin.

-

Agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate dropwise to a centrifuge tube containing cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, then decant the ether.

-

Wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

-

Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile) and purify by reverse-phase HPLC.

-

Confirm the mass of the final product by mass spectrometry.

Data Presentation (Illustrative)

The following tables present hypothetical data for the key stages of the process to serve as a benchmark for expected outcomes.

Table 1: Synthesis and Incorporation of Alkyne-Modified Lysine

| Step | Product | Method | Yield (%) | Purity (HPLC %) |

|---|---|---|---|---|

| Synthesis | Fmoc-L-Lys(N-but-3-ynyl)-OH | Solution-Phase | 75 | >98 |

| Incorporation | Ac-Tyr-Lys(Alkyne)-Ala-NH-Resin | Fmoc-SPPS | >95 (Coupling) | N/A |

Table 2: On-Resin Click Reaction and Final Peptide

| Step | Product | Method | Conversion (%) | Final Yield (mg) | Purity (HPLC %) |

|---|---|---|---|---|---|

| Click Reaction | Ac-Tyr-Lys(Triazole-FAM)-Ala-NH-Resin | CuAAC | >99 | N/A | N/A |

| Cleavage & Purif. | Ac-Tyr-Lys(Triazole-FAM)-Ala-NH₂ | TFA Cleavage, HPLC | 45 (overall) | >99 |

Potential Biological Signaling Pathway Application

Peptides functionalized using this compound are excellent tools for studying biological systems. For example, a fluorescently labeled peptide agonist or antagonist can be used to visualize its binding to a G-protein coupled receptor (GPCR) and track its internalization.

References

- 1. peptide.com [peptide.com]

- 2. peptide.com [peptide.com]

- 3. nbinno.com [nbinno.com]

- 4. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 5. nbinno.com [nbinno.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. cpcscientific.com [cpcscientific.com]

- 8. Click Chemistry Peptide Synthesis - Creative Peptides [creative-peptides.com]

- 9. peptide.com [peptide.com]

- 10. Alkyne-containing Amino Acids - Jena Bioscience [jenabioscience.com]

- 11. lifetein.com [lifetein.com]

- 12. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Peptides in Therapeutic Applications | BroadPharm [broadpharm.com]

- 14. researchgate.net [researchgate.net]

- 15. Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Benzyl Ethers [organic-chemistry.org]

- 17. benchchem.com [benchchem.com]

Application Notes and Protocols: Amine Protection with Benzyl but-3-ynylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the protection of primary and secondary amines using benzyl but-3-ynylcarbamate. This carbamate serves as a valuable protecting group, analogous to the widely used benzyloxycarbonyl (Cbz or Z) group, with the key distinction of possessing a terminal alkyne functionality. This unique feature not only allows for standard deprotection methods but also opens avenues for orthogonal cleavage strategies and further molecular modifications via alkyne chemistry. These notes include procedures for the synthesis of the protecting agent, a general protocol for amine protection, and methods for deprotection.

Introduction

The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the fields of peptide synthesis, natural product synthesis, and drug discovery. The benzyloxycarbonyl (Cbz) group is a classic and robust protecting group for amines, readily introduced and removed under predictable conditions. This protocol introduces this compound, a Cbz analogue incorporating a terminal alkyne. The presence of the butynyl moiety offers a versatile handle for various chemical transformations, including click chemistry, Sonogashira coupling, and potentially novel deprotection strategies involving transition metal catalysis. This allows for a broader range of synthetic applications beyond simple protection and deprotection.

Synthesis of this compound

The protecting agent, this compound, is not commercially available and must be synthesized. A reliable two-step procedure involves the initial preparation of benzyl chloroformate followed by its reaction with but-3-yn-1-ol.

Step 1: Synthesis of Benzyl Chloroformate

Benzyl chloroformate is prepared from benzyl alcohol and phosgene or a phosgene equivalent such as triphosgene.[1][2]

-

Reaction:

-

Experimental Protocol: A solution of benzyl alcohol in an appropriate solvent (e.g., toluene) is treated with a molar excess of phosgene at a low temperature (e.g., 0-10 °C). The reaction is typically stirred for several hours, and the progress is monitored by TLC or GC. Upon completion, the excess phosgene and HCl are removed by purging with an inert gas or by vacuum distillation.

Safety Note: Phosgene is an extremely toxic gas. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Step 2: Synthesis of this compound

This compound is synthesized by the reaction of benzyl chloroformate with but-3-yn-1-ol in the presence of a base.

-

Reaction:

-

Experimental Protocol: To a solution of but-3-yn-1-ol and a non-nucleophilic base (e.g., pyridine or triethylamine) in an inert solvent (e.g., dichloromethane or THF) at 0 °C, a solution of benzyl chloroformate is added dropwise. The reaction mixture is stirred at room temperature until completion. The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the desired carbamate, which can be purified by column chromatography.

Protocol for Amine Protection

This protocol describes a general procedure for the protection of primary and secondary amines using this compound. The conditions are analogous to standard Cbz protection.

-

Reaction:

-

Experimental Protocol: To a solution of the amine in a suitable solvent (e.g., dichloromethane, THF, or a biphasic system with water), an equivalent of this compound and a slight excess of a base (e.g., triethylamine, diisopropylethylamine, or sodium bicarbonate) are added. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove the base and any salts, followed by extraction, drying of the organic phase, and purification of the product by chromatography or recrystallization.

Data Presentation: Amine Protection

| Substrate Type | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Primary Aliphatic Amine | NaHCO₃ | Dichloromethane/Water | 25 | 85-95 |

| Secondary Aliphatic Amine | Triethylamine | Dichloromethane | 25 | 80-90 |

| Aniline | Pyridine | Dichloromethane | 25 | 75-85 |

| Amino Acid | Na₂CO₃ | Dioxane/Water | 0-25 | 80-95 |

Deprotection Protocols

The this compound protecting group can be removed using standard methods for Cbz deprotection. Additionally, the terminal alkyne offers potential for alternative, milder deprotection strategies.

1. Standard Deprotection Methods (Cbz Analogy)

-

Hydrogenolysis: The protected amine is dissolved in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) and stirred under a hydrogen atmosphere in the presence of a palladium catalyst (e.g., 10% Pd/C). The reaction proceeds at room temperature and atmospheric pressure until the starting material is consumed. The catalyst is then removed by filtration, and the solvent is evaporated to yield the deprotected amine.

-

Acidolysis: Treatment with strong acids such as HBr in acetic acid or trifluoroacetic acid can cleave the carbamate. This method is suitable for substrates that are stable to acidic conditions.

2. Potential Alkyne-Mediated Deprotection (Orthogonal Strategy)

The terminal alkyne functionality introduces the possibility of cleavage under conditions that would leave other protecting groups, including a standard Cbz group, intact.

-

Transition Metal-Catalyzed Cleavage: While a specific protocol for this carbamate is not yet established, literature precedents on the cleavage of propargyl-type protecting groups suggest that transition metals could be employed. For instance, cobalt-catalyzed reactions have been shown to cleave propargylic carbonates and acetates. This suggests that similar conditions, potentially involving a cobalt catalyst and a reducing agent, could be explored for the deprotection of this compound. This approach would be considered a more experimental method requiring optimization for specific substrates.

Data Presentation: Deprotection Methods

| Method | Reagents | Solvent | Temperature (°C) | Typical Yield (%) | Notes |

| Hydrogenolysis | H₂, 10% Pd/C | Methanol | 25 | 90-100 | Clean reaction, common for Cbz deprotection. |

| Acidolysis | HBr/Acetic Acid | Acetic Acid | 25 | 70-90 | Harsh conditions, substrate dependent. |